molecular formula C8H7ClN4 B11903843 4-Chloro-1,8-naphthyridine-2,7-diamine

4-Chloro-1,8-naphthyridine-2,7-diamine

Cat. No.: B11903843
M. Wt: 194.62 g/mol
InChI Key: OKGBQPWWXPUMII-UHFFFAOYSA-N
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Description

4-Chloro-1,8-naphthyridine-2,7-diamine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and amino groups at the 2nd and 7th positions on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,8-naphthyridine-2,7-diamine can be achieved through various methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination at the 4th position. Another method includes the use of multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of specific catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches, such as green chemistry strategies, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,8-naphthyridine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or methanol .

Major Products

Major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-1,8-naphthyridine-2,7-diamine features a bicyclic structure composed of two fused pyridine rings with amino groups at the 2 and 7 positions. The presence of the chlorine atom at the 4-position enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Anticancer Activity:
Research has identified this compound derivatives as promising candidates for anticancer therapies. A study demonstrated that certain derivatives exhibited potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives:

CompoundIC50 (μM)Reference Drug IC50 (μM)
4C15.23Staurosporine (4.51)
4C26.10Staurosporine (4.51)
4C37.00Staurosporine (4.51)

These findings suggest that modifications to the naphthyridine structure can enhance anticancer activity while maintaining selectivity.

Antimicrobial Activity:
The compound has shown significant antimicrobial properties against various bacterial strains. A comparative study revealed that this compound exhibited activity comparable to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL
Pseudomonas aeruginosa18 μg/mL

The mechanism of action involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Molecular Biology

DNA Recognition and Binding:
this compound acts as a DNA intercalator, forming stable complexes with DNA base pairs. This property is leveraged in genomic sequencing technologies, where it aids in the recognition of specific DNA sequences through hydrogen bonding interactions.

Case Study: Genomic Sequencing Applications
In a study focused on genomic sequencing, researchers utilized this compound to develop a novel method for detecting mutations in DNA sequences. The compound's ability to bind selectively to target sequences enabled the identification of single nucleotide polymorphisms (SNPs), demonstrating its potential as a molecular probe in genetic analysis .

Materials Science

Organic Electronics:
The compound is being explored for applications in organic electronics due to its electronic properties. It serves as a building block for the synthesis of organic semiconductors used in light-emitting diodes (LEDs) and dye-sensitized solar cells.

Case Study: Synthesis of Organic Semiconductors
Researchers synthesized a series of naphthyridine-based polymers incorporating this compound. These polymers exhibited enhanced charge transport properties and stability under operational conditions compared to traditional materials .

Mechanism of Action

The mechanism of action of 4-Chloro-1,8-naphthyridine-2,7-diamine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. In genomic sequencing, it functions as a universal base pair reader by forming stable triplets with DNA base pairs, generating distinguishable signatures under electrical bias .

Biological Activity

4-Chloro-1,8-naphthyridine-2,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

This compound is characterized by its naphthyridine structure, which consists of a fused bicyclic framework containing nitrogen atoms. The presence of the 4-chloro substituent enhances its biological activity by influencing its interaction with biological targets.

The primary mechanism of action for this compound involves its interaction with DNA. It forms stable triplet complexes with Watson-Crick base pairs through hydrogen bonding. This binding can modulate gene expression and influence cellular processes such as signaling pathways and metabolism.

Key Mechanisms Include:

  • Hydrogen Bonding: The compound inserts itself between DNA base pairs, stabilizing the double helix and affecting transcriptional activity.
  • Genomic Sequencing: Acts as a universal base pair reader by generating distinguishable signatures for each DNA base pair under electrical bias.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of naphthyridine compounds possess significant antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy: The compound showed effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its activity was comparable to standard antibiotics like ciprofloxacin .
  • Minimum Inhibitory Concentration (MIC): The MIC values for these compounds ranged from 6 to 7 mM against S. aureus and lower values for other pathogens .

Anticancer Properties

Naphthyridine derivatives have been explored for their anticancer potential:

  • CB Receptor Affinity: Some studies reported that naphthyridine derivatives exhibit higher affinity for cannabinoid receptors (CB2) than CB1, suggesting potential in cancer therapies targeting these receptors .
  • Cytotoxicity: Certain derivatives demonstrated cytotoxic effects on various cancer cell lines, indicating their potential as antitumor agents .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

StudyBiological ActivityKey Findings
DNA InteractionForms stable triplets with A:T and G:C base pairs; modulates gene expression.
AntimicrobialEffective against S. aureus and E. coli; MIC values between 6–7 mM.
AnticancerHigher affinity for CB2 receptors; cytotoxicity observed in cancer cell lines.
Diverse ActivitiesExhibits analgesic, anti-inflammatory, and antioxidant properties; potential in drug development.

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various naphthyridine derivatives against resistant strains of bacteria. The results indicated that compounds with a 4-chloro substituent exhibited enhanced activity compared to non-substituted analogs, highlighting the importance of structural modifications in developing potent antimicrobial agents .

Case Study 2: Anticancer Potential
Research focusing on the interaction of naphthyridine derivatives with cannabinoid receptors found that certain compounds selectively bind to CB2 receptors. This selectivity suggests a pathway for developing targeted therapies for conditions like cancer that exploit the endocannabinoid system .

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-1,8-naphthyridine-2,7-diamine

InChI

InChI=1S/C8H7ClN4/c9-5-3-7(11)13-8-4(5)1-2-6(10)12-8/h1-3H,(H4,10,11,12,13)

InChI Key

OKGBQPWWXPUMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)N)Cl)N

Origin of Product

United States

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